molecular formula C8H10F3N5O B1480597 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2090266-83-2

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1480597
CAS No.: 2090266-83-2
M. Wt: 249.19 g/mol
InChI Key: YHSHWESTFPHJQB-UHFFFAOYSA-N
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Description

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C8H10F3N5O and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure

The compound's structure integrates a triazole ring, an azetidine moiety, and a trifluoroethanone group. This unique combination may contribute to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the triazole scaffold have been shown to inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis12.5 µM
Compound BE. coli15 µM
Compound CS. aureus10 µM

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For example, a series of 3-amino-1,2,4-triazoles demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DHCT-116 (Colon Cancer)6.2
Compound ET47D (Breast Cancer)27.3
Compound FMCF-7 (Breast Cancer)43.4

The biological activity of the compound can be attributed to its ability to inhibit specific enzymes and pathways involved in microbial resistance and tumor growth. The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in the inhibition of protein synthesis in bacteria .

Case Studies

  • Inhibition of Aminoacyl-tRNA Synthetases : A study focused on the inhibition of aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. The compound was tested for its ability to inhibit these enzymes, revealing promising results against resistant strains .
  • Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against human cell lines (HEK293 and HepG2). The results indicated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy .

Properties

IUPAC Name

1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N5O/c9-8(10,11)7(17)15-3-6(4-15)16-2-5(1-12)13-14-16/h2,6H,1,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHWESTFPHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 3
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 5
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one

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